Sorivudine Sorivudine Sorivudine is an organic molecular entity.
Sorivudine has been used in trials studying the treatment of Chickenpox and HIV Infections.
Sorivudine is a synthetic thymidine analogue with potent antiviral activity against herpes simplex and varicella zoster viruses. Sorivudine is phosphorylated into triphosphate form within the cells; this metabolite interferes with viral DNA replication by inhibiting DNA polymerase activity without been incorporated into elongating viral DNA. Due to the dangerous effects of drug-drug interactions via its metabolite, sorivudine has been removed from the market.
Brand Name: Vulcanchem
CAS No.: 77181-69-2
VCID: VC0543607
InChI: InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
SMILES: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Molecular Formula: C11H13BrN2O6
Molecular Weight: 349.13 g/mol

Sorivudine

CAS No.: 77181-69-2

Cat. No.: VC0543607

Molecular Formula: C11H13BrN2O6

Molecular Weight: 349.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sorivudine - 77181-69-2

Specification

CAS No. 77181-69-2
Molecular Formula C11H13BrN2O6
Molecular Weight 349.13 g/mol
IUPAC Name 5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
Standard InChI Key GCQYYIHYQMVWLT-HQNLTJAPSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br
SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Appearance Solid powder

Introduction

Chemical Structure and Pharmacological Profile

Molecular Characteristics

Sorivudine (C₁₁H₁₃BrN₂O₆), chemically designated as 1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil, features a bromovinyl group attached to the uracil base, which confers unique antiviral selectivity . The arabinofuranosyl sugar moiety differentiates it from deoxyribonucleoside analogs, contributing to its resistance to mammalian thymidine kinase while remaining a substrate for viral enzymes . Crystallographic studies describe it as white crystals with a melting point of 182–200°C (dec.) and an optical rotation of [α]D²⁵ +0.5° in 1N NaOH .

Mechanism of Antiviral Action

Sorivudine’s antiviral activity stems from preferential phosphorylation by viral thymidine kinase (TK) to its active triphosphate form, which inhibits viral DNA polymerase. This selectivity arises because herpesviruses encode a distinct TK isoform absent in human cells . In vitro, sorivudine demonstrates 3,000-fold greater potency against VZV than acyclovir, with 50% inhibitory concentrations (IC₅₀) of 0.0007 μM versus 2.1 μM for acyclovir . The bromovinyl group enhances DNA chain termination efficiency, while the arabinose configuration reduces cellular toxicity by limiting incorporation into host DNA .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability exceeds 80%, with peak plasma concentrations (Cₘₐₓ) of 1.2–1.8 μg/mL achieved within 2–4 hours after a 40 mg dose . Protein binding is negligible (<10%), facilitating wide tissue distribution, including penetration into cerebrospinal fluid and zoster lesions . The volume of distribution (Vd) approximates 0.8 L/kg, consistent with extracellular fluid partitioning .

Metabolic Pathway

Hepatic metabolism via aldehyde oxidase converts 60–70% of sorivudine to bromovinyluracil (BVU), a mechanism-independent inhibitor of DPD . This irreversible inhibition occurs through covalent modification of DPD’s active site, reducing enzyme activity by >95% within 24 hours of dosing . BVU’s elimination half-life (t₁/₂) of 18–22 hours prolongs DPD suppression, with enzyme recovery requiring 14–28 days post-treatment .

Table 1: Key Pharmacokinetic Parameters of Sorivudine and BVU

ParameterSorivudineBVU
Cₘₐₓ (μg/mL)1.84.2
Tₘₐₓ (hours)2.54.0
t₁/₂ (hours)5.219.5
Renal Excretion (%)1572
DPD Inhibition (%)98–100

Data derived from .

Clinical Efficacy in Herpes Zoster Management

Comparative Trials with Acyclovir

A randomized controlled trial in 161 HIV-positive patients with dermatomal herpes zoster demonstrated sorivudine’s superiority over acyclovir . Median time to lesion crusting was 7 days versus 8 days (P=0.02), and new vesicle formation ceased 1 day earlier (3 vs. 4 days, P=0.07) . Complete resolution occurred in 68% of sorivudine recipients versus 52% with acyclovir by day 28 (RR=1.48, 95% CI=1.07–2.04) .

Drug-Drug Interaction with 5-Fluorouracil

Mechanistic Basis

BVU’s inhibition of DPD, the rate-limiting enzyme in 5-FU catabolism, increases 5-FU exposure by 6- to 8-fold . Normally, DPD catabolizes >85% of administered 5-FU to dihydrofluorouracil (FUH₂); its inhibition prolongs 5-FU’s half-life from 10–20 minutes to 4–6 hours . This interaction precipitated fatal myelosuppression and gastrointestinal toxicity in early clinical use, leading to sorivudine’s restricted availability .

Temporal Dynamics of Risk

DPD activity remains suppressed for 14–19 days after sorivudine discontinuation, necessitating a 4-week washout before 5-FU administration . In a pharmacokinetic study, DPD activity in peripheral blood mononuclear cells recovered to baseline 19 days post-sorivudine, paralleling BVU clearance (t₁/₂=22 hours) .

Regulatory Status and Clinical Implications

Following fatal interactions with 5-FU in the 1990s, sorivudine was withdrawn in Japan and never approved in the U.S. or EU . Current use is limited to jurisdictions with strict avoidance protocols for concomitant fluoropyrimidines. Research continues into DPD inhibitors as 5-FU potentiators, but reversible agents like eniluracil have replaced BVU due to safer pharmacokinetic profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator